molecular formula C11H25N B099840 N,N-Dimethylnonylamine CAS No. 17373-27-2

N,N-Dimethylnonylamine

Cat. No.: B099840
CAS No.: 17373-27-2
M. Wt: 171.32 g/mol
InChI Key: AMAADDMFZSZCNT-UHFFFAOYSA-N
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Description

N,N-Dimethylnonylamine, also known as 1-(Dimethylamino)nonane, is a hydrophobic tertiary amine with the molecular formula CH₃(CH₂)₈N(CH₃)₂. It is a colorless liquid with a molecular weight of 171.32 g/mol. This compound is primarily used in organic synthesis and as a charge modifier in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylnonylamine can be synthesized through the reaction of 1-bromononane with aqueous dimethylamine. The reaction typically occurs in ethanol under reflux conditions for about 5 hours. The mixture is then washed with distilled water to remove unreacted dimethylamine .

Industrial Production Methods: In an industrial setting, the continuous preparation method involves using N-propanol as a raw material. The process includes pumping N-propanol into a vaporizer, mixing it with hydrogen and dimethylamine, preheating, and introducing it into a fixed bed reactor for a substitution reaction. The reacted material is then condensed, cooled, and gas-liquid separated to recover this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially with alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, typically under reflux conditions.

Major Products:

    Oxidation: Corresponding amine oxides.

    Reduction: Secondary amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N,N-Dimethylnonylamine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethylnonylamine involves its role as a tertiary amine. It can act as a nucleophile in substitution reactions, where it donates a pair of electrons to form a new chemical bond. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its amine group, influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylnonylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring moderate hydrophobicity and efficient nucleophilic properties .

Properties

IUPAC Name

N,N-dimethylnonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAADDMFZSZCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338148
Record name N,N-Dimethylnonylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17373-27-2
Record name N,N-Dimethylnonylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylnonylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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